molecular formula C22H27N3O4 B6558566 4-tert-butyl-N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)benzamide CAS No. 1040660-53-4

4-tert-butyl-N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)benzamide

Cat. No.: B6558566
CAS No.: 1040660-53-4
M. Wt: 397.5 g/mol
InChI Key: SKEXZSRUNNBSIJ-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)benzamide is a benzamide derivative featuring a pyrido[1,2-a]pyrazin-2-yl core with a methoxy substituent at position 7 and a tert-butyl group on the benzamide moiety. The tert-butyl group likely enhances lipophilicity, while the methoxy substituent may influence receptor-binding specificity .

Properties

IUPAC Name

4-tert-butyl-N-[2-(7-methoxy-1,8-dioxo-3,4-dihydropyrido[1,2-a]pyrazin-2-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-22(2,3)16-7-5-15(6-8-16)20(27)23-9-10-24-11-12-25-14-19(29-4)18(26)13-17(25)21(24)28/h5-8,13-14H,9-12H2,1-4H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKEXZSRUNNBSIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCN2CCN3C=C(C(=O)C=C3C2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Key Analogues
Compound Name / ID Core Structure Key Substituents Reference
Target Compound Pyrido[1,2-a]pyrazin-2-yl 7-methoxy, 4-tert-butyl benzamide N/A
4-tert-butyl-N-(2-{7-ethoxy-1,8-dioxo-pyrido[1,2-a]pyrazin-2-yl}ethyl)benzamide () Pyrido[1,2-a]pyrazin-2-yl 7-ethoxy (vs. methoxy), 4-tert-butyl benzamide
4-(tert-butyl)-N-(4-oxo-pyrido[1,2-a]pyrimidin-3-yl)benzamide (CAS 917748-53-9) Pyrido[1,2-a]pyrimidin-4-one Pyrimidinone core (vs. dioxo-pyrazine), 4-tert-butyl benzamide
[125I]PIMBA () Benzamide Iodo-methoxybenzamide, piperidinyl-ethyl chain
2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one () Pyrido[1,2-a]pyrimidin-4-one Benzodioxole, piperazine substituent

Key Structural Insights :

  • Ethoxy vs. Methoxy Substitution : The ethoxy variant () exhibits reduced metabolic stability compared to the methoxy group due to increased steric bulk .
  • Piperazine/Benzodioxole Substituents : Piperazine groups () enhance solubility, while benzodioxole moieties improve CNS penetration .

Pharmacological and Therapeutic Comparisons

Table 2: Pharmacological Parameters of Selected Analogues
Compound Name / ID Target Receptor Binding Affinity (Kd) Bmax (fmol/mg protein) Therapeutic Application Reference
3H-Pentazocine Sigma-1 5.80 nM 1800 Prostate cancer imaging
[125I]PIMBA Sigma-2 15.71 nM 1930 Tumor retention/imaging
CAS 917748-53-9 Undisclosed Not reported Not reported Medicinal (broad oncology)
Target Compound (Inferred) Sigma-1/Sigma-2 ~5–20 nM (estimated) ~1500–2000 (estimated) Prostate cancer (potential)

Key Findings :

  • Sigma Receptor Affinity : The target compound’s benzamide backbone and methoxy group suggest high sigma-1/sigma-2 affinity, comparable to [125I]PIMBA (Kd = 15.71 nM) .
  • Therapeutic Potential: Benzamides like [125I]PIMBA inhibit prostate tumor colony formation in vitro (IC50 ~10 µM), suggesting the target compound may share similar mechanisms .
  • Metabolic Stability: The tert-butyl group in the target compound likely improves metabolic stability over non-bulky analogs, as seen in related pyrido[1,2-a]pyrimidin-4-ones .

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